ML339 is a chemical compound with the IUPAC name N-((1R,3S,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide. This compound is recognized for its role as a potent and selective antagonist of the C-X-C chemokine receptor type 6, with an inhibitory concentration (IC50) of 140 nM. It exhibits selectivity against other receptors such as C-X-C chemokine receptor type 5, C-X-C chemokine receptor type 4, C-C chemokine receptor type 6, and the Apelin receptor (APJ), with IC50 values exceeding 79 µM for these targets .
The synthesis of ML339 involves several steps utilizing specific reagents and conditions. The process begins with the exo-3-amino-N-Boc-9-azabicyclo[3.3.1]nonane, which is dissolved in dichloromethane and treated with triethylamine and 3,4,5-trimethoxybenzoyl chloride. The reaction mixture is allowed to proceed for two hours, after which the volatiles are evaporated under reduced pressure. The residue is then treated with water and extracted with ethyl acetate to yield the desired product .
The synthesis requires precise control of reaction conditions such as temperature and time to ensure high yield and purity of ML339. Spectral data including H-Nuclear Magnetic Resonance (NMR), C-NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural verification of the synthesized compound .
ML339 is characterized by a complex molecular structure that includes multiple functional groups contributing to its biological activity. The compound has a molecular formula of CHClNO and a molecular weight of 502.00 g/mol. Notably, it features two stereogenic centers but is considered achiral due to a plane of symmetry within its structure .
Key structural data for ML339 include:
ML339 primarily functions through its antagonistic activity on the C-X-C chemokine receptor type 6 pathway, which is crucial in various physiological processes including immune response modulation. The compound's interactions can lead to downstream effects on signaling pathways associated with inflammation and cancer progression.
The chemical reactions involving ML339 typically focus on its binding affinity to CXCR6 and related receptors, which can be quantitatively assessed using competitive binding assays or functional assays measuring downstream signaling effects in cell lines expressing these receptors .
ML339 exerts its pharmacological effects by selectively inhibiting the CXCR6 receptor, thereby blocking the binding of its natural ligands such as CXCL16. This action can modulate cellular responses in various biological contexts, including immune cell trafficking and tumor microenvironment interactions.
The mechanism involves competitive inhibition where ML339 binds to the CXCR6 receptor without activating it, thus preventing ligand-induced signaling cascades that could lead to cell migration or proliferation. This has implications in therapeutic strategies aimed at diseases characterized by excessive inflammation or tumor growth .
ML339 is a solid at room temperature with a high melting point typical of complex organic compounds. Its solubility profile indicates moderate solubility in organic solvents like dichloromethane while being less soluble in water.
The compound's chemical stability is influenced by its functional groups which can participate in various chemical reactions under specific conditions. Its log P value (AlogP) is 3.375, indicating moderate lipophilicity which is beneficial for membrane permeability in biological systems .
ML339 has significant potential in scientific research, particularly in studies focusing on immune modulation and cancer biology due to its selective antagonism of CXCR6. It serves as a valuable tool for investigating the role of chemokines in disease processes and could lead to the development of novel therapeutic strategies targeting CXCR6-related pathways.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3